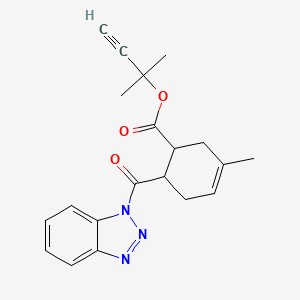![molecular formula C16H21F4NO4 B11105483 2,2,3,3-Tetrafluoropropyl 6-[(tetrahydrofuran-2-ylmethyl)carbamoyl]cyclohex-3-ene-1-carboxylate](/img/structure/B11105483.png)
2,2,3,3-Tetrafluoropropyl 6-[(tetrahydrofuran-2-ylmethyl)carbamoyl]cyclohex-3-ene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3-TETRAFLUOROPROPYL 6-{[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLATE is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-TETRAFLUOROPROPYL 6-{[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLATE typically involves multiple steps, starting with the preparation of the key intermediates. One common approach includes the reaction of tetrafluoropropyl bromide with a suitable nucleophile to form the tetrafluoropropyl intermediate. This intermediate is then reacted with a cyclohexene derivative under specific conditions to introduce the cyclohexene moiety. The final step involves the coupling of the tetrahydrofuranylmethyl group through an amide bond formation reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography and recrystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2,2,3,3-TETRAFLUOROPROPYL 6-{[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tetrafluoropropyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2,2,3,3-TETRAFLUOROPROPYL 6-{[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism by which 2,2,3,3-TETRAFLUOROPROPYL 6-{[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLATE exerts its effects involves interactions with specific molecular targets. The tetrafluoropropyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The tetrahydrofuranylmethyl group may facilitate binding to specific enzymes or receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2,3,3-Tetrafluoropropyl methacrylate: Known for its use in polymer synthesis and coatings.
2,2,3,3-Tetrafluoro-1-propanol: Utilized as a solvent and intermediate in organic synthesis.
2,2,3,3-Tetrafluorobutane-1,4-diol: Employed in the production of polyurethanes and other polymers.
Uniqueness
2,2,3,3-TETRAFLUOROPROPYL 6-{[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLATE stands out due to its combination of tetrafluoropropyl and tetrahydrofuranylmethyl groups, which confer unique chemical and biological properties. This makes it a valuable compound for diverse applications in research and industry .
Properties
Molecular Formula |
C16H21F4NO4 |
|---|---|
Molecular Weight |
367.34 g/mol |
IUPAC Name |
2,2,3,3-tetrafluoropropyl 6-(oxolan-2-ylmethylcarbamoyl)cyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C16H21F4NO4/c17-15(18)16(19,20)9-25-14(23)12-6-2-1-5-11(12)13(22)21-8-10-4-3-7-24-10/h1-2,10-12,15H,3-9H2,(H,21,22) |
InChI Key |
RDXBMMHFPRBJRS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2CC=CCC2C(=O)OCC(C(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-fluoro-N-(8-methyl-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide](/img/structure/B11105401.png)
![3-{(E)-[(2-methylphenyl)imino]methyl}phenyl 3,5-dinitrobenzoate](/img/structure/B11105408.png)
![2-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxyphenol](/img/structure/B11105410.png)

![N-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}-1,2-dihydroacenaphthylen-5-amine](/img/structure/B11105415.png)
![2-{[(Trimethoxysilyl)methyl]sulfanyl}-1,3-benzoxazole](/img/structure/B11105428.png)
![(3R,4S)-4-[(acetylcarbamoyl)amino]tetrahydrothiophen-3-yl acetate](/img/structure/B11105431.png)
![2-[4-amino-3-(methylsulfanyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-1-(10H-phenothiazin-10-yl)ethanone](/img/structure/B11105440.png)
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B11105444.png)
![4-Amino-3-[(cyanomethyl)sulfanyl]thieno[3,2-d][1,2]thiazole-5-carbonitrile](/img/structure/B11105446.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-bromo-4-fluorophenyl)methylidene]-5-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11105448.png)
![N'-[(3Z)-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(naphthalen-2-yloxy)acetohydrazide](/img/structure/B11105453.png)
![(2E,5E)-2-[(2E)-(4-chloro-3-nitrobenzylidene)hydrazinylidene]-5-(3,5-dibromo-2,4-dihydroxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11105461.png)
![3-[((E)-2-{2-[(3,4-Dimethoxybenzoyl)amino]acetyl}hydrazono)methyl]phenyl 2-furoate](/img/structure/B11105477.png)
